molecular formula C18H20FN3OS B2366488 N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421482-44-1

N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No. B2366488
CAS RN: 1421482-44-1
M. Wt: 345.44
InChI Key: XFQKJBWFFGALON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, also known as FP1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FP1 is a potential drug candidate that has shown promising results in preclinical studies, and its mechanism of action makes it a potential candidate for the treatment of various diseases.

Scientific Research Applications

  • Synthesis and Anti-Angiogenic Activity : A derivative of N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide was synthesized and showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as an anticancer agent due to its ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

  • Inhibitor of Met Kinase Superfamily : Another related compound was identified as a selective Met kinase inhibitor with potential implications in cancer treatment. This compound demonstrated tumor stasis in a gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).

  • Orally Active 5-HT1A Receptor Agonists : Derivatives of the compound have been studied for their potential as 5-HT1A receptor agonists, showing enhanced and long-lasting agonist activity in rats after oral administration. This suggests their use in treating conditions like depression (Vacher et al., 1999).

  • Neurotransmitter Reuptake Inhibition : Certain novel derivatives have been found to inhibit the uptake of serotonin, noradrenaline, and dopamine, indicating their potential application in neurological or psychiatric disorders (Pettersson, 1995).

  • Glycine Transporter 1 Inhibitor : Another derivative was identified as a glycine transporter 1 inhibitor, with implications for treating central nervous system disorders. The compound showed potent GlyT1 inhibitory activity and affected the cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

  • Hydrogen Bonding and π-Stacking in Crystal Structures : Studies on substituted pyridine carboxamides, including derivatives of the target compound, revealed insights into unconventional hydrogen bonding and π-stacking, which are important for understanding molecular interactions and drug design (Wilson & Munro, 2010).

  • PET Imaging of Serotonin 1A Receptors : Research involving derivatives for PET imaging demonstrated their potential in quantifying 5-HT1A receptors in human subjects, which is relevant for neurological and psychiatric research (Choi et al., 2015).

  • Docking Studies for CNS Activity : Docking studies have been conducted on derivatives, highlighting their role in central nervous system activity. This research aids in understanding the interaction of these compounds with biological targets (Balaraju et al., 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-15-5-1-2-6-16(15)21-18(23)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQKJBWFFGALON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.